Trimethylsilylmethyl acetate
CAS No.: 2917-65-9
Cat. No.: VC1720009
Molecular Formula: C6H14O2Si
Molecular Weight: 146.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2917-65-9 |
|---|---|
| Molecular Formula | C6H14O2Si |
| Molecular Weight | 146.26 g/mol |
| IUPAC Name | trimethylsilylmethyl acetate |
| Standard InChI | InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 |
| Standard InChI Key | TXZMVBJSLYBOMN-UHFFFAOYSA-N |
| SMILES | CC(=O)OC[Si](C)(C)C |
| Canonical SMILES | CC(=O)OC[Si](C)(C)C |
Introduction
Basic Information and Chemical Identity
Fundamental Chemical Properties
Trimethylsilylmethyl acetate is characterized by the molecular formula C6H14O2Si and a molecular weight of 146.26 g/mol. It is registered under CAS number 2917-65-9 and EINECS number 220-849-2. The compound is also known by several synonyms including acetatemethyltrimethylsilane, (trimethylsilyl)-methanoacetate, and acetic acid trimethylsilylmethyl ester .
The basic structure consists of a trimethylsilyl group (Si(CH3)3) attached to a methylene group (-CH2-) which is bonded to an acetate group (-OCOCH3). This arrangement creates a compound with distinctive chemical properties influenced by both the silicon atom and the ester functionality.
Physical Properties
Trimethylsilylmethyl acetate exists as a clear colorless to light yellow liquid at room temperature. A comprehensive overview of its physical properties is presented in Table 1.
| Physical Property | Value |
|---|---|
| Physical State | Clear colorless to light yellow liquid |
| Boiling Point | 135-137 °C |
| Density | 0.86 g/cm³ |
| Refractive Index | 1.406-1.408 |
| Flash Point | 20 °C |
| Specific Gravity | 0.867 |
| Melting Point | >0 °C |
Table 1: Physical properties of trimethylsilylmethyl acetate .
The compound possesses moderate volatility with a boiling point range of 135-137°C, making it suitable for applications requiring controlled evaporation conditions. Its refractive index falls within the range of 1.406-1.408, which is consistent with other silicon-containing organic esters .
Synthesis and Preparation Methods
Raw Materials
The synthesis of trimethylsilylmethyl acetate typically requires several key precursors. According to available data, the raw materials commonly employed include:
-
(Bromomethyl)trimethylsilane
-
1-Trimethylsilylmethanol
-
Sodium acetate
-
Ketene
-
Chloromethyltrimethylsilane
-
Potassium acetate
These precursors provide various synthetic routes to the target compound, with the specific pathway chosen depending on reagent availability, scale requirements, and desired purity.
Synthetic Routes
Multiple synthetic approaches exist for the preparation of trimethylsilylmethyl acetate. One common method involves the reaction of 1-trimethylsilylmethanol with acetic acid or acetyl chloride under appropriate conditions. Alternative routes include the reaction of chloromethyltrimethylsilane or bromomethyltrimethylsilane with potassium or sodium acetate through nucleophilic substitution .
The general reaction scheme for the synthesis from trimethylsilylmethanol can be represented as:
(CH3)3SiCH2OH + CH3COOH → (CH3)3SiCH2OCOCH3 + H2O
This esterification reaction typically requires acidic catalysis or activation of the carboxylic acid to achieve satisfactory yields. The specific reaction conditions, including temperature, solvent choice, and catalyst concentration, can significantly influence the reaction outcome.
Applications and Research Findings
Lipase-Catalyzed Ammonolysis
One of the most significant research areas involving trimethylsilylmethyl acetate is its application in lipase-catalyzed ammonolysis reactions. Research has demonstrated that lipases can effectively catalyze the ammonolysis of trimethylsilylmethyl acetate in various organic solvents, with Novozym 435 identified as the optimal biocatalyst for this transformation .
Comprehensive studies have investigated the influence of various factors on this enzymatic reaction, with findings summarized in Table 2.
| Factor | Optimal Condition | Effect on Conversion |
|---|---|---|
| Solvent | Cyclohexane, n-hexane, heptane | Enhanced enzyme stability and substrate solubility |
| Ammonium Source | Ammonium carbamate | Superior nucleophilicity and reaction kinetics |
| Initial Water Activity | 0.55-0.75 | Optimizes enzyme conformation while limiting hydrolysis |
| Temperature | 35°C | Balances reaction rate with enzyme stability |
| pH Value | 6.5 | Maximizes enzyme activity |
Table 2: Optimal conditions for lipase-catalyzed ammonolysis of trimethylsilylmethyl acetate .
Under these optimized conditions, researchers achieved a remarkable substrate conversion of 97.6% after a reaction time of 140 hours . This high conversion efficiency demonstrates the potential of enzymatic approaches for the transformation of organosilicon compounds under mild conditions.
Synthetic Applications
| Safety Aspect | Details |
|---|---|
| Hazard Codes | F (Flammable), Xi (Irritant) |
| Risk Statements | 11 (Highly flammable), 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | 16 (Keep away from sources of ignition), 36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
| RIDADR | 1993 |
| Hazard Class | 3.1 |
| Packing Group | II |
Table 3: Safety information for trimethylsilylmethyl acetate .
The flash point of 20°C indicates that the compound is highly flammable at ambient temperatures, necessitating precautions to prevent ignition during handling and storage.
Comparative Analysis with Related Compounds
Structural Comparison
Trimethylsilylmethyl acetate shares structural features with several related organosilicon compounds but possesses distinctive characteristics that differentiate it from similar molecules. Table 4 presents a comparison of trimethylsilylmethyl acetate with related compounds.
| Compound | Chemical Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Trimethylsilylmethyl acetate | C6H14O2Si | 146.26 | Direct CH2 linkage between Si and acetate |
| Trimethylsilyl acetate | C5H12O2Si | 132.23 | Direct Si-O bond to acetate |
| 2-(Trimethylsilyl)ethyl acetate | C7H16O2Si | 160.09 | Ethylene (C2H4) spacer between Si and acetate |
Table 4: Comparison of trimethylsilylmethyl acetate with related organosilicon compounds .
The presence of a single methylene group between the silicon atom and the oxygen of the acetate group in trimethylsilylmethyl acetate results in distinct chemical behavior compared to compounds with different linking patterns. This structural feature influences factors such as hydrolytic stability, reactivity in nucleophilic substitutions, and behavior in enzymatic reactions.
Reactivity Differences
The reactivity patterns of these structurally related compounds differ significantly due to the varying spatial relationships between the silicon atom and the functional groups. Trimethylsilyl acetate, with its direct Si-O bond, exhibits higher susceptibility to hydrolysis than trimethylsilylmethyl acetate, where the methylene group provides some insulation between the silicon and the ester functionality .
Conversely, 2-(trimethylsilyl)ethyl acetate, with its longer ethylene spacer, demonstrates greater hydrolytic stability but may exhibit different reactivity in enzymatic systems due to the altered steric and electronic properties around the reactive center.
Current Research Trends and Future Perspectives
Biocatalytic Applications
The successful application of lipase enzymes in the ammonolysis of trimethylsilylmethyl acetate represents a promising direction for future research in the field of biocatalysis involving organosilicon compounds. This approach offers several advantages:
-
High selectivity and conversion efficiency (up to 97.6%)
-
Mild reaction conditions (35°C, pH 6.5)
-
Environmentally friendly process using enzymatic catalysis
Future research might explore the extension of this methodology to other transformations of trimethylsilylmethyl acetate and related compounds, potentially expanding the toolbox of biocatalytic methods for silicon chemistry.
Synthetic Methodology Development
As synthetic organic chemistry continues to advance, trimethylsilylmethyl acetate may find new applications as a building block for more complex silicon-containing molecules. The unique reactivity of the trimethylsilylmethyl group could be leveraged in developing novel synthetic methodologies, particularly those requiring selective functionalization or protection strategies.
The potential for trimethylsilylmethyl acetate to serve as a precursor for silicon-containing polymers and materials also represents an area worthy of further investigation, especially given the growing interest in silicon-based materials for various technological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume